6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a methoxy group and a methylpropyl side chain attached to a pyrido[2,3-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-(2-methylpropyl)pyrazine
- 3-isobutyl-2-methoxypyrazine
- 3-methoxy-2-isobutylpyrazine
Uniqueness
6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1545560-53-9 |
---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.